Tert-butyl(imino)methyl-lambda6-sulfanone
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Overview
Description
Tert-butyl(imino)methyl-lambda6-sulfanone is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound belongs to the class of sulfoximines, which are characterized by the presence of a sulfur atom bonded to both a nitrogen and an oxygen atom. The tert-butyl and methyl groups attached to the sulfur atom further enhance its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl(imino)methyl-lambda6-sulfanone typically involves the reaction of sulfonimidoyl chloride with tert-butylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfoximine compound. The reaction mixture is usually stirred at low temperatures to ensure the desired product is obtained in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom, which can readily participate in redox processes .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize this compound to its corresponding sulfone derivative.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the sulfoximine to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various functional groups onto the sulfoximine molecule.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted sulfoximines. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
Tert-butyl(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tert-butyl(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways within cells. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The sulfur atom in the sulfoximine structure plays a crucial role in its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfoximines: These compounds share a similar structure with Tert-butyl(imino)methyl-lambda6-sulfanone but may have different substituents attached to the sulfur atom.
Sulfonimidoyl Fluorides: These compounds contain a sulfur atom bonded to a nitrogen and a fluorine atom, offering unique reactivity and applications.
Uniqueness
This compound stands out due to its specific tert-butyl and methyl substituents, which enhance its stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-5(2,3)8(4,6)7/h6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUMQDAODKLMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085526-21-1 |
Source
|
Record name | tert-butyl(imino)methyl-lambda6-sulfanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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